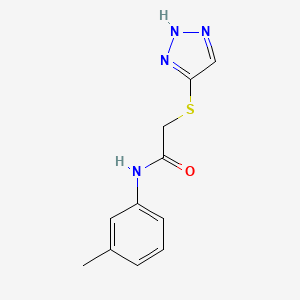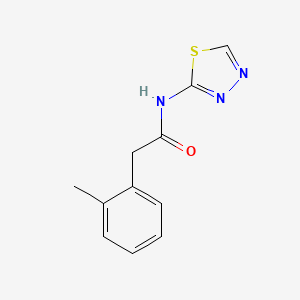
N-3-isoxazolyl-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-isoxazolyl-N'-(3-methoxyphenyl)urea, also known as IM-54, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-3-isoxazolyl-N'-(3-methoxyphenyl)urea is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-3-isoxazolyl-N'-(3-methoxyphenyl)urea in lab experiments is its potential therapeutic applications in various diseases, which may provide new insights into disease mechanisms and potential treatments. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may restrict its use in certain studies.
Zukünftige Richtungen
There are several future directions for N-3-isoxazolyl-N'-(3-methoxyphenyl)urea research, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.
Synthesemethoden
N-3-isoxazolyl-N'-(3-methoxyphenyl)urea can be synthesized through a two-step process involving the reaction of 3-methoxyphenyl isocyanate with hydroxylamine hydrochloride to form the intermediate 3-methoxyphenyl isocyanate oxime. The intermediate is then reacted with 2-chloroacetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-3-isoxazolyl-N'-(3-methoxyphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory effects and can reduce inflammation in animal models of arthritis. In terms of neurological disorders, this compound has been shown to have neuroprotective effects and can reduce neuronal damage in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-9-4-2-3-8(7-9)12-11(15)13-10-5-6-17-14-10/h2-7H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYQDECMDDJFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)
![[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5342090.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5342096.png)

![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)

![ethyl 2-benzylidene-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342126.png)
![[(4aS*,8aR*)-6-(2,3-difluoro-6-methoxybenzyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5342152.png)


![N-benzyl-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5342176.png)
![N-(3-amino-3-oxopropyl)-N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5342179.png)
